1H-Imidazolium, 1-methyl-3-octyl-

Overview

Description

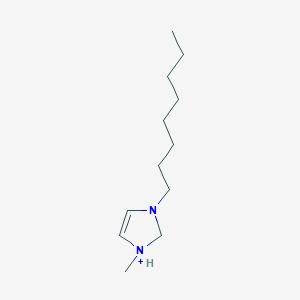

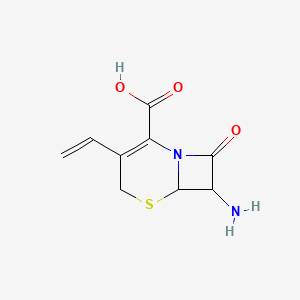

1H-Imidazolium, 1-methyl-3-octyl-, also known as 1-methyl-3-octylimidazolium, is an ionic compound with the molecular formula C12H23N2 . It is a type of ionic liquid, which are salts in a liquid state .

Synthesis Analysis

A series of long-chain imidazolium-based ionic liquids, including 1-dodecyl-3-methylimidazolium chloride, were synthesized and evaluated as antimicrobials against a wide range of bacteria and fungi . Another study reported the synthesis of imidazolium acetate ionic liquids with side-chains up to sixteen carbon atoms via an on-water, one-pot reaction .Molecular Structure Analysis

The molecular structure of 1H-Imidazolium, 1-methyl-3-octyl- consists of a positively charged imidazolium ring, which is a five-membered ring with two nitrogen atoms, and a long octyl chain attached to one of the carbon atoms of the ring .Chemical Reactions Analysis

1-Methyl-3-octylimidazolium chloride ionic liquid can be used as a reaction medium for the hydrolysis of sucrose to form hydroxymethylfurfural in the presence of HCl and metal chloride catalyst . It can also act as a structure-directing agent during the preparation of organized mesoporous alumina .Scientific Research Applications

Catalytic Processes and Solvent Properties

- 1H-Imidazolium, 1-methyl-3-octyl- derivatives have been utilized in catalytic processes. A study demonstrated the use of a fluorous room-temperature ionic liquid variant for the homogeneous hydrosilylation of 1-octene, with effective catalyst recycling and biphasic separation, showcasing its potential in catalysis and solvent applications (van den Broeke et al., 2002).

Interaction with Biomolecules

- The interaction of 1H-Imidazolium, 1-methyl-3-octyl- with biomolecules has been explored. For instance, it forms multi-component bi-layers with other molecules, which could have implications in creating complex molecular structures and possibly in drug delivery systems (Ling et al., 2010).

Physical Property Analysis

- The physical properties of 1H-Imidazolium, 1-methyl-3-octyl- derivatives have been studied, such as density, viscosity, refractive index, and temperature effects. These studies provide insights into their utility in different industrial applications, particularly where specific physical properties are crucial (Ziyada & Wilfred, 2014).

Environmental and Biodegradability Aspects

- The environmental impact and biodegradability of 1H-Imidazolium, 1-methyl-3-octyl- compounds have been a focus of research. Studies have investigated their primary biodegradation and potential as environmentally friendly alternatives in various applications, particularly in wastewater treatment (Stolte et al., 2008).

Application in Nanoparticle Synthesis

- This compound has been used in the synthesis and characterization of nanoparticles, indicating its role in materials science and nanotechnology. This includes the creation of nickel nanoparticles, showcasing its potential in facilitating the development of novel nanomaterials (Yang et al., 2014).

Safety and Hazards

properties

IUPAC Name |

1-methyl-3-octyl-1,2-dihydroimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14/h10-11H,3-9,12H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUWFYALZIAAGE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C[NH+](C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B1225796.png)

![1-Butyl-2-[2-furanyl(oxo)methyl]imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225798.png)

![2-(4-Methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225799.png)

![1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B1225802.png)

![2-phenyl-1H-imidazo[4,5-b]phenazine](/img/structure/B1225804.png)

![(2R,3R,4S)-3-(4-Hydroxyphenyl)-4-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]chroman-6-OL](/img/structure/B1225809.png)

![6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1225813.png)

![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)